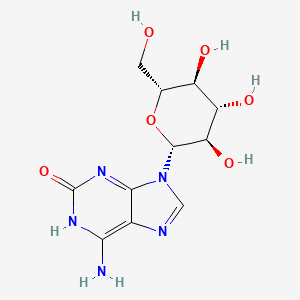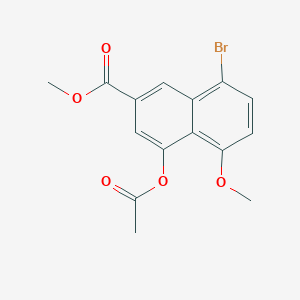
n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” is a synthetic organic molecule that features a pyrimidine core substituted with a thiophene ring and a phenyl ring linked to a pyrrolidine moiety via an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-aminopyrimidine, and introducing the thiophene ring through a cross-coupling reaction.
Introduction of the Phenyl Ring: The phenyl ring can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidine Moiety: The pyrrolidine group can be attached through an etherification reaction using a suitable ethoxy linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
The compound “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets could make it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, the compound might be explored for its potential to act as an inhibitor or modulator of specific enzymes or receptors. This could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The ethoxy linker and pyrrolidine moiety could play a role in binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- n-(4-(2-(Morpholin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
- n-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine
Uniqueness
The uniqueness of “n-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)-4-(thiophen-2-yl)pyrimidin-2-amine” lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the pyrrolidine moiety, in particular, may influence its pharmacokinetic and pharmacodynamic profile compared to similar compounds.
Propiedades
Fórmula molecular |
C20H22N4OS |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-4-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C20H22N4OS/c1-2-12-24(11-1)13-14-25-17-7-5-16(6-8-17)22-20-21-10-9-18(23-20)19-4-3-15-26-19/h3-10,15H,1-2,11-14H2,(H,21,22,23) |
Clave InChI |
YSPDJBUDMXBJSM-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



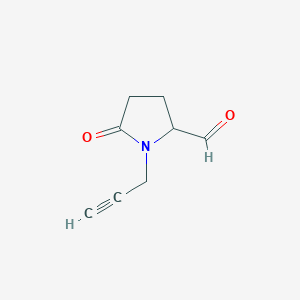

![3-(5-Isoxazol-5-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13944588.png)


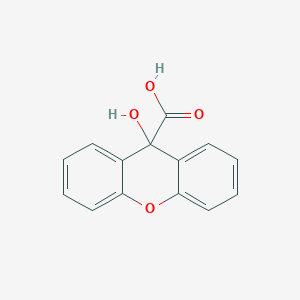
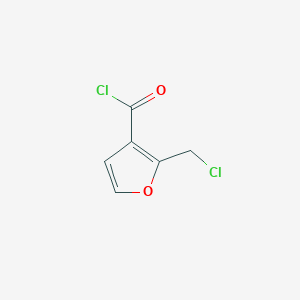
![tert-butyl N-[[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate](/img/structure/B13944614.png)
